molecular formula C10H8N2O4S B12216489 4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide CAS No. 7300-97-2

4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide

Cat. No.: B12216489
CAS No.: 7300-97-2
M. Wt: 252.25 g/mol
InChI Key: HSHLBWXOVYCHAN-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide is a compound that belongs to the class of maleimides, which are known for their diverse chemical reactivity and biological activities. This compound is characterized by the presence of an activated double bond and an imide group, making it highly reactive towards various nucleophilic and electrophilic reagents .

Preparation Methods

The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include secondary amines, nucleophilic and electrophilic reagents, and various unsaturated compounds. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with molecular targets such as cyclooxygenase and enzyme kinase. The compound’s biogenic imide group ensures high and diverse biological activities, including selective inhibition of these proteins, which play vital roles in various biological processes .

Comparison with Similar Compounds

Similar compounds to 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide include other maleimides and sulfonamides. These compounds share structural similarities but differ in their specific reactivities and biological activities. For example:

The uniqueness of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide lies in its combination of an activated double bond and an imide group, which confer both high reactivity and diverse biological activities .

Properties

CAS No.

7300-97-2

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzenesulfonamide

InChI

InChI=1S/C10H8N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-6H,(H2,11,15,16)

InChI Key

HSHLBWXOVYCHAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)N

Origin of Product

United States

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